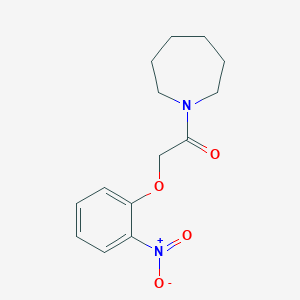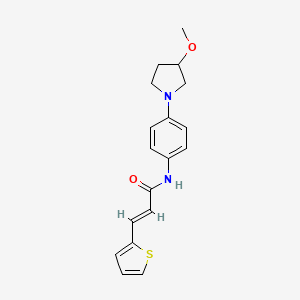![molecular formula C18H18N2O4 B2600808 7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione CAS No. 111904-37-1](/img/structure/B2600808.png)
7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione” has the CAS Number 111904-37-1 . It has a molecular formula of C18H18N2O4 and a molecular weight of 326.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H18N2O4/c21-17-13-5-1-3-7-15 (13)23-11-10-20-18 (22)14-6-2-4-8-16 (14)24-12-9-19-17/h1-8H,9-12H2, (H,19,21) (H,20,22) . This code provides a textual representation of the compound’s molecular structure.Applications De Recherche Scientifique
An Improved Synthetic Route
A more effective synthetic pathway for 6,7:13,14-dibenzo-1,8,4,11-dioxadiazacyclotetradecane has been developed. This pathway involves high-yielding steps starting from salicylic acid, leading to the macrocycle 6,7:13,14-dibenzo-1,8,4,11-dioxadiazacyclotetradecane-3,10-dione. The macrocycle, upon reduction, affords the dioxadiaza crown with a significant overall yield of 60% (Woods & Sherry, 2003).
Structural Analysis and Assignments
A detailed study of three monocyclic polyether dilactams similar in structure to the macrocycle revealed significant findings in NMR assignments and X-ray structures. These findings include the downfield shifts of ortho benzene protons and the exodentate orientation of the amide carbonyl groups, which were consistent across different compounds (Smith et al., 2006).
Macrocyclic Compound Synthesis and Applications
Synthesis of Benzoannelated Macrobicyclic Diamides
A report on the synthesis of three benzoannelated macrobicyclic diamides, comprising tertiary diamides and multiple 15-membered rings, highlights their structural integrity and the orientation of donor atoms in the solid state. These compounds show little effect from the movement of the amide groups, indicating stable structures (Smith & Taylor, 2022).
Copper Complexes of Macrocyclic Schiff Bases
The copper complexes of similar macrocyclic Schiff bases, including the ones derived from N-alkylated 2-aminobenzaldehyde, exhibit square planar complexes without short axial interactions, underlining their potential in coordination chemistry and materials science (Brewer et al., 2001).
Antineoplastic Agent Synthesis
In an effort to develop new antineoplastic agents, novel medium-sized macrolides were synthesized. Among these, certain compounds exhibited cytotoxic activity against specific cancer cell panels, showing the potential of these macrocycles in drug development and cancer treatment (Abdel-Hafez, 2002).
Design of Bioactive Molecules
A novel method for the synthesis of unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12(5H,11H)diones was developed, paving the way for the design and development of new bioactive molecules, potentially in drug design (Bieszczad et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2,13-dioxa-5,16-diazatricyclo[16.4.0.07,12]docosa-1(22),7,9,11,18,20-hexaene-6,17-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-17-13-5-1-3-7-15(13)23-11-10-20-18(22)14-6-2-4-8-16(14)24-12-9-19-17/h1-8H,9-12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSHWBLMSZSDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-9-(2-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2600729.png)




![Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-](/img/structure/B2600735.png)

![3-(Methylsulfonyl)-5-oxo-2,4,7,11b-tetraaza-5H,7H-benzo[c]fluorene-6-carbonitrile](/img/structure/B2600738.png)
![5,11-Bis(4-fluorophenyl)-8-phenyl-5,11-diazonia-8lambda5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide;trifluoromethanesulfonate](/img/structure/B2600740.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-pyrrol-1-ylpyridin-2-yl)methanone](/img/structure/B2600742.png)



